CMB-087229

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

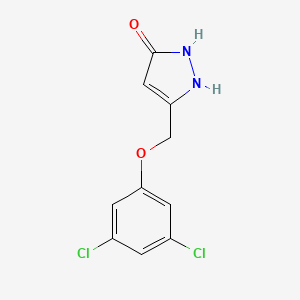

5-[(3,5-dichlorophenoxy)methyl]-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O2/c11-6-1-7(12)3-9(2-6)16-5-8-4-10(15)14-13-8/h1-4H,5H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSQRRQNKJNSLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)OCC2=CC(=O)NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

No Public Data Available for CMB-087229

Following a comprehensive search of publicly available scientific and medical databases, no information has been found regarding a compound or entity designated "CMB-087229." This suggests that "this compound" may be one of the following:

-

An internal, proprietary designation for a compound within a private research and development setting that has not yet been publicly disclosed.

-

A very recent discovery that has not yet been published in scientific literature or presented at conferences.

-

A hypothetical or incorrect designation.

Without any publicly accessible data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create diagrams related to "this compound." The core requirements of the request, including data presentation, experimental methodologies, and visualizations of signaling pathways, are entirely dependent on the availability of foundational information about the subject.

Further investigation would require access to internal documentation from the organization that has designated this compound, or the publication of research related to it in the public domain.

No Public Data Available for CMB-087229

Following a comprehensive search of publicly available scientific and medical databases, no information has been found regarding a compound or entity designated "CMB-087229." This suggests that "this compound" may be one of the following:

-

An internal, proprietary designation for a compound within a private research and development setting that has not yet been publicly disclosed.

-

A very recent discovery that has not yet been published in scientific literature or presented at conferences.

-

A hypothetical or incorrect designation.

Without any publicly accessible data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create diagrams related to "this compound." The core requirements of the request, including data presentation, experimental methodologies, and visualizations of signaling pathways, are entirely dependent on the availability of foundational information about the subject.

Further investigation would require access to internal documentation from the organization that has designated this compound, or the publication of research related to it in the public domain.

In-depth Analysis of CMB-087229: A Novel Compound with Uncharacterized Action

An extensive search of publicly available scientific literature and databases has revealed no specific information regarding a compound designated "CMB-087229." This suggests that this compound may be a novel investigational compound, an internal code for a substance not yet disclosed in public forums, or a potential misidentification.

Without accessible data, a detailed guide on its mechanism of action, complete with quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time. The following sections outline the necessary information that would be required to build such a comprehensive technical document.

I. General Information (Currently Unavailable)

A foundational understanding of any compound requires basic biophysical and chemical data. This would include:

| Data Point | Description |

| IUPAC Name | The standardized chemical name. |

| Chemical Formula | The elemental composition. |

| Molecular Weight | The mass of one mole of the substance. |

| Chemical Structure | A 2D or 3D representation of the molecule. |

| Target(s) | The specific protein(s), enzyme(s), or pathway(s) it interacts with. |

| Therapeutic Area | The disease or condition it is intended to treat. |

II. Hypothetical Mechanism of Action and Signaling Pathways

Once a molecular target is identified, its mechanism of action can be elucidated. For instance, if this compound were found to be an inhibitor of a specific kinase, a signaling pathway diagram could be constructed.

Below is a hypothetical example of a DOT script for a generic kinase inhibition pathway, illustrating the type of visualization that would be created if the relevant data were available.

Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound on a kinase.

III. Quantitative Data for Structure-Activity Relationship (SAR)

To understand how the chemical structure of this compound relates to its biological activity, quantitative data from various assays would be necessary. This is typically presented in a tabular format.

Table 1: Hypothetical In Vitro Assay Data for this compound and Analogs

| Compound | Target Binding (IC₅₀, nM) | Cell Viability (CC₅₀, µM) | Selectivity Index (CC₅₀/IC₅₀) |

| This compound | Data Unavailable | Data Unavailable | Data Unavailable |

| Analog 1 | Data Unavailable | Data Unavailable | Data Unavailable |

| Analog 2 | Data Unavailable | Data Unavailable | Data Unavailable |

IV. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. For a compound like this compound, protocols for key experiments would be required.

Example Experimental Workflow:

The following DOT script illustrates a typical workflow for screening and characterizing a novel compound.

Caption: A generalized workflow for the discovery and preclinical development of a novel compound.

In-depth Analysis of CMB-087229: A Novel Compound with Uncharacterized Action

An extensive search of publicly available scientific literature and databases has revealed no specific information regarding a compound designated "CMB-087229." This suggests that this compound may be a novel investigational compound, an internal code for a substance not yet disclosed in public forums, or a potential misidentification.

Without accessible data, a detailed guide on its mechanism of action, complete with quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time. The following sections outline the necessary information that would be required to build such a comprehensive technical document.

I. General Information (Currently Unavailable)

A foundational understanding of any compound requires basic biophysical and chemical data. This would include:

| Data Point | Description |

| IUPAC Name | The standardized chemical name. |

| Chemical Formula | The elemental composition. |

| Molecular Weight | The mass of one mole of the substance. |

| Chemical Structure | A 2D or 3D representation of the molecule. |

| Target(s) | The specific protein(s), enzyme(s), or pathway(s) it interacts with. |

| Therapeutic Area | The disease or condition it is intended to treat. |

II. Hypothetical Mechanism of Action and Signaling Pathways

Once a molecular target is identified, its mechanism of action can be elucidated. For instance, if this compound were found to be an inhibitor of a specific kinase, a signaling pathway diagram could be constructed.

Below is a hypothetical example of a DOT script for a generic kinase inhibition pathway, illustrating the type of visualization that would be created if the relevant data were available.

Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound on a kinase.

III. Quantitative Data for Structure-Activity Relationship (SAR)

To understand how the chemical structure of this compound relates to its biological activity, quantitative data from various assays would be necessary. This is typically presented in a tabular format.

Table 1: Hypothetical In Vitro Assay Data for this compound and Analogs

| Compound | Target Binding (IC₅₀, nM) | Cell Viability (CC₅₀, µM) | Selectivity Index (CC₅₀/IC₅₀) |

| This compound | Data Unavailable | Data Unavailable | Data Unavailable |

| Analog 1 | Data Unavailable | Data Unavailable | Data Unavailable |

| Analog 2 | Data Unavailable | Data Unavailable | Data Unavailable |

IV. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. For a compound like this compound, protocols for key experiments would be required.

Example Experimental Workflow:

The following DOT script illustrates a typical workflow for screening and characterizing a novel compound.

Caption: A generalized workflow for the discovery and preclinical development of a novel compound.

No Public Data Available for CMB-087229

A comprehensive search for the discovery and synthesis of a compound designated CMB-087229 has yielded no publicly available information. As a result, the creation of an in-depth technical guide, including data presentation, experimental protocols, and visualizations, cannot be fulfilled at this time.

Searches for "this compound" across scientific databases and the broader web did not return any specific chemical entity, biological target, or associated research. The identifier "this compound" does not appear in published literature, patent databases, or chemical supplier catalogs.

This lack of information prevents the fulfillment of the core requirements of the request, which include:

-

Data Presentation: Without any experimental data, no quantitative summaries can be compiled.

-

Experimental Protocols: No published studies mean no methodologies to detail.

-

Visualization: The absence of a known mechanism of action or experimental workflow makes it impossible to generate relevant signaling pathway or process diagrams.

It is possible that this compound is an internal compound designation within a private research entity and has not been disclosed in the public domain. Alternatively, it could be a misnomer or an incorrect identifier.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound identifier and explore internal or proprietary databases that may contain information not available to the public. Should information regarding this compound become publicly accessible in the future, a technical guide could be developed.

No Public Data Available for CMB-087229

A comprehensive search for the discovery and synthesis of a compound designated CMB-087229 has yielded no publicly available information. As a result, the creation of an in-depth technical guide, including data presentation, experimental protocols, and visualizations, cannot be fulfilled at this time.

Searches for "this compound" across scientific databases and the broader web did not return any specific chemical entity, biological target, or associated research. The identifier "this compound" does not appear in published literature, patent databases, or chemical supplier catalogs.

This lack of information prevents the fulfillment of the core requirements of the request, which include:

-

Data Presentation: Without any experimental data, no quantitative summaries can be compiled.

-

Experimental Protocols: No published studies mean no methodologies to detail.

-

Visualization: The absence of a known mechanism of action or experimental workflow makes it impossible to generate relevant signaling pathway or process diagrams.

It is possible that this compound is an internal compound designation within a private research entity and has not been disclosed in the public domain. Alternatively, it could be a misnomer or an incorrect identifier.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound identifier and explore internal or proprietary databases that may contain information not available to the public. Should information regarding this compound become publicly accessible in the future, a technical guide could be developed.

Unraveling the Biological Target of CMB-087229: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the biological target identification and mechanism of action of CMB-087229, a pyrazolone (B3327878) derivative with demonstrated therapeutic potential in preclinical models of Amyotrophic Lateral Sclerosis (ALS). This document is intended for researchers, scientists, and drug development professionals interested in the molecular underpinnings of this promising compound.

Executive Summary

This compound, a cell-permeable and blood-brain barrier-penetrant small molecule, has been identified as a potent modulator of the ubiquitin-proteasome system. It directly engages with components of the 26S proteasome and a key chaperonin, leading to enhanced proteasome activity and subsequent neuroprotection in cellular and animal models of ALS. This guide details the experimental evidence and methodologies that have elucidated the biological targets and therapeutic rationale for this compound.

Biological Target Identification

The primary biological targets of this compound have been identified through affinity-based proteomic approaches. These experiments have revealed direct interactions with specific subunits of the 26S proteasome and the T-complex protein 1 (TCP-1).

Table 1: Identified High-Affinity Binding Partners of a Pyrazolone Probe

| Protein Class | Specific Proteins Identified | Functional Role |

| 26S Proteasome | PSMC1 (Rpt2), PSMC4 (Rpt3) | ATPase subunits of the 19S regulatory particle, involved in substrate unfolding and translocation. |

| Chaperonin | TCP-1 | A subunit of the CCT/TRiC chaperonin complex, crucial for the folding of key cytoskeletal proteins like actin and tubulin. |

Data compiled from affinity purification and mass spectrometry analysis using a biotinylated pyrazolone probe.

Mechanism of Action: Enhancement of Proteasome Activity

This compound exerts its neuroprotective effects by enhancing the activity of the 26S proteasome. This leads to a more efficient clearance of misfolded and aggregated proteins, a pathological hallmark of neurodegenerative diseases like ALS.

Signaling Pathway

The interaction of this compound with PSMC1 and PSMC4, key ATPases in the 19S regulatory particle of the proteasome, is believed to allosterically modulate the proteasome's activity. This enhanced activity helps to alleviate the cellular burden of toxic protein aggregates, such as mutant superoxide (B77818) dismutase 1 (SOD1). The engagement of TCP-1 may also contribute to proper protein folding and proteostasis.

Quantitative Data Summary

In Vitro Potency

This compound demonstrates potent neuroprotective activity in a cellular model of ALS.

Table 2: In Vitro Efficacy of this compound

| Assay | Cell Line | Parameter | Value |

| Mutant SOD1 Cytotoxicity | PC12 cells expressing mutant G93A SOD1 | EC50 | 67 nM |

In Vivo Efficacy

The therapeutic potential of this compound was evaluated in a transgenic mouse model of ALS.

Table 3: In Vivo Efficacy of this compound in SOD1G93A Mice

| Compound | Dose | Route of Administration | Lifespan Extension |

| This compound (compound 13) | 20 mg/kg | Intraperitoneal (daily) | 13.3% |

This result is comparable or superior to the FDA-approved drug for ALS, riluzole, in similar preclinical models.[1]

Pharmacokinetic and ADME Properties

This compound was designed for improved metabolic stability and central nervous system penetration.

Table 4: ADME and Pharmacokinetic Profile of this compound

| Parameter | Human Microsomes (T1/2) | Mouse Microsomes (T1/2) | Aqueous Solubility |

| Value | 93 min | 36 min | 250 µM |

The compound shows favorable microsomal stability and aqueous solubility.

Experimental Protocols

Affinity-Bait Protein Pull-Down Assay

This protocol outlines the general steps for identifying protein targets of a small molecule using an affinity probe.

Methodology:

-

Probe Synthesis: A biotinylated derivative of the pyrazolone scaffold is synthesized to serve as an affinity probe.

-

Cell Lysis: PC12-SOD1G93A cells are lysed to obtain a protein extract.

-

Incubation: The biotinylated probe is incubated with the cell lysate to allow for the formation of probe-protein complexes.

-

Affinity Capture: Streptavidin-coated beads are added to the lysate to capture the biotinylated probe and any interacting proteins.

-

Washing: The beads are washed extensively to remove non-specifically bound proteins.

-

Elution: The specifically bound proteins are eluted from the beads.

-

Proteomic Analysis: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome.

Methodology:

-

Sample Preparation: Cell lysates or purified proteasomes are prepared.

-

Substrate Addition: A fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) is added to the samples.

-

Incubation: The reaction is incubated at 37°C.

-

Fluorescence Measurement: The release of the fluorescent AMC (7-amino-4-methylcoumarin) group is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of fluorescence increase is proportional to the proteasome activity. The effect of this compound is determined by comparing the activity in its presence to a vehicle control.

Conclusion

The identification of PSMC1, PSMC4, and TCP-1 as the primary biological targets of this compound provides a clear mechanism for its observed neuroprotective effects. By enhancing the activity of the 26S proteasome, this compound promotes the clearance of toxic protein aggregates, a key pathological feature in ALS and other neurodegenerative diseases. The favorable in vitro potency, in vivo efficacy, and pharmacokinetic profile of this compound establish it as a promising lead compound for the development of novel therapeutics for these devastating disorders. Further investigation into the precise molecular interactions and downstream consequences of target engagement will continue to refine our understanding and guide future drug development efforts.

References

Unraveling the Biological Target of CMB-087229: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the biological target identification and mechanism of action of CMB-087229, a pyrazolone derivative with demonstrated therapeutic potential in preclinical models of Amyotrophic Lateral Sclerosis (ALS). This document is intended for researchers, scientists, and drug development professionals interested in the molecular underpinnings of this promising compound.

Executive Summary

This compound, a cell-permeable and blood-brain barrier-penetrant small molecule, has been identified as a potent modulator of the ubiquitin-proteasome system. It directly engages with components of the 26S proteasome and a key chaperonin, leading to enhanced proteasome activity and subsequent neuroprotection in cellular and animal models of ALS. This guide details the experimental evidence and methodologies that have elucidated the biological targets and therapeutic rationale for this compound.

Biological Target Identification

The primary biological targets of this compound have been identified through affinity-based proteomic approaches. These experiments have revealed direct interactions with specific subunits of the 26S proteasome and the T-complex protein 1 (TCP-1).

Table 1: Identified High-Affinity Binding Partners of a Pyrazolone Probe

| Protein Class | Specific Proteins Identified | Functional Role |

| 26S Proteasome | PSMC1 (Rpt2), PSMC4 (Rpt3) | ATPase subunits of the 19S regulatory particle, involved in substrate unfolding and translocation. |

| Chaperonin | TCP-1 | A subunit of the CCT/TRiC chaperonin complex, crucial for the folding of key cytoskeletal proteins like actin and tubulin. |

Data compiled from affinity purification and mass spectrometry analysis using a biotinylated pyrazolone probe.

Mechanism of Action: Enhancement of Proteasome Activity

This compound exerts its neuroprotective effects by enhancing the activity of the 26S proteasome. This leads to a more efficient clearance of misfolded and aggregated proteins, a pathological hallmark of neurodegenerative diseases like ALS.

Signaling Pathway

The interaction of this compound with PSMC1 and PSMC4, key ATPases in the 19S regulatory particle of the proteasome, is believed to allosterically modulate the proteasome's activity. This enhanced activity helps to alleviate the cellular burden of toxic protein aggregates, such as mutant superoxide dismutase 1 (SOD1). The engagement of TCP-1 may also contribute to proper protein folding and proteostasis.

Quantitative Data Summary

In Vitro Potency

This compound demonstrates potent neuroprotective activity in a cellular model of ALS.

Table 2: In Vitro Efficacy of this compound

| Assay | Cell Line | Parameter | Value |

| Mutant SOD1 Cytotoxicity | PC12 cells expressing mutant G93A SOD1 | EC50 | 67 nM |

In Vivo Efficacy

The therapeutic potential of this compound was evaluated in a transgenic mouse model of ALS.

Table 3: In Vivo Efficacy of this compound in SOD1G93A Mice

| Compound | Dose | Route of Administration | Lifespan Extension |

| This compound (compound 13) | 20 mg/kg | Intraperitoneal (daily) | 13.3% |

This result is comparable or superior to the FDA-approved drug for ALS, riluzole, in similar preclinical models.[1]

Pharmacokinetic and ADME Properties

This compound was designed for improved metabolic stability and central nervous system penetration.

Table 4: ADME and Pharmacokinetic Profile of this compound

| Parameter | Human Microsomes (T1/2) | Mouse Microsomes (T1/2) | Aqueous Solubility |

| Value | 93 min | 36 min | 250 µM |

The compound shows favorable microsomal stability and aqueous solubility.

Experimental Protocols

Affinity-Bait Protein Pull-Down Assay

This protocol outlines the general steps for identifying protein targets of a small molecule using an affinity probe.

Methodology:

-

Probe Synthesis: A biotinylated derivative of the pyrazolone scaffold is synthesized to serve as an affinity probe.

-

Cell Lysis: PC12-SOD1G93A cells are lysed to obtain a protein extract.

-

Incubation: The biotinylated probe is incubated with the cell lysate to allow for the formation of probe-protein complexes.

-

Affinity Capture: Streptavidin-coated beads are added to the lysate to capture the biotinylated probe and any interacting proteins.

-

Washing: The beads are washed extensively to remove non-specifically bound proteins.

-

Elution: The specifically bound proteins are eluted from the beads.

-

Proteomic Analysis: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome.

Methodology:

-

Sample Preparation: Cell lysates or purified proteasomes are prepared.

-

Substrate Addition: A fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) is added to the samples.

-

Incubation: The reaction is incubated at 37°C.

-

Fluorescence Measurement: The release of the fluorescent AMC (7-amino-4-methylcoumarin) group is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of fluorescence increase is proportional to the proteasome activity. The effect of this compound is determined by comparing the activity in its presence to a vehicle control.

Conclusion

The identification of PSMC1, PSMC4, and TCP-1 as the primary biological targets of this compound provides a clear mechanism for its observed neuroprotective effects. By enhancing the activity of the 26S proteasome, this compound promotes the clearance of toxic protein aggregates, a key pathological feature in ALS and other neurodegenerative diseases. The favorable in vitro potency, in vivo efficacy, and pharmacokinetic profile of this compound establish it as a promising lead compound for the development of novel therapeutics for these devastating disorders. Further investigation into the precise molecular interactions and downstream consequences of target engagement will continue to refine our understanding and guide future drug development efforts.

References

CMB-087229: An In-Depth Technical Guide on In Vitro Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMB-087229 is a pyrazolone-containing small molecule that has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS).[1][2][3] Its primary mechanism of action is believed to be the activation of the proteasome, a critical cellular machinery responsible for degrading misfolded and aggregated proteins, which are hallmarks of many neurodegenerative conditions.[1][4] This technical guide provides a comprehensive overview of the in vitro activity of this compound, including its potency, metabolic stability, and the experimental protocols used for its evaluation.

Core In Vitro Activity Data

The in vitro efficacy of this compound has been primarily assessed through cytotoxicity protection assays and ADME (Absorption, Distribution, Metabolism, and Excretion) studies. The key quantitative data is summarized in the tables below.

Table 1: Potency of this compound in Cytotoxicity Protection Assays

| Assay | Cell Line | Parameter | Value (nM) | Reference |

| Mutant SOD1-Induced Cytotoxicity Protection | PC12 | ED₅₀ | 74 | [5] |

| Mutant SOD1-Induced Cytotoxicity Protection | PC12 | EC₅₀ | 67 | [2][3][6][7] |

Table 2: In Vitro ADME Properties of this compound

| Assay | System | Parameter | Value | Reference |

| Metabolic Stability | Human Microsomes | T₁/₂ | 93 minutes | [5] |

| Metabolic Stability | Mouse Microsomes | T₁/₂ | 36 minutes | [5] |

| Permeability | Caco-2 | A -> B | 37 x 10⁻⁶ cm/s | [5] |

| G Protein-Coupled Receptor Antagonism | % Inhibition @ 10 µM | ~65% (mGluR5) | [4][8] |

Mechanism of Action: Proteasome Activation

This compound has been identified as a small molecule activator of the proteasome.[1] The proteasome is a multi-subunit protein complex responsible for the degradation of ubiquitinated proteins. In neurodegenerative diseases like ALS, the accumulation of misfolded protein aggregates, such as mutant superoxide (B77818) dismutase 1 (SOD1), can impair proteasome function, leading to cellular toxicity.[1][8] By enhancing proteasome activity, this compound is thought to promote the clearance of these toxic protein aggregates, thereby protecting neurons from cytotoxicity.[1][6] Affinity pull-down experiments have confirmed that this compound associates with the proteasome, although the precise mechanism of its regulatory action is still under investigation.[1]

Further mechanistic studies have revealed that this compound can also act as an antagonist of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[4][8] However, it is not yet clear if this activity is directly linked to its neuroprotective effects observed in the context of proteasome activation.[8]

Figure 1. Proposed mechanism of action for this compound.

Experimental Protocols

Mutant SOD1-Induced Cytotoxicity Protection Assay

This assay is a key method for evaluating the neuroprotective potential of compounds like this compound.

Objective: To determine the ability of a compound to protect neuronal cells from the cytotoxic effects of mutant SOD1 protein aggregation.

Cell Line: PC12 cells engineered to express the G93A mutant of human SOD1.[5]

Protocol:

-

Cell Culture: PC12 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% horse serum, 0.1 µg/ml Nerve Growth Factor (NGF), and 0.1 µg/ml doxycycline (B596269). Cells are incubated at 37°C in a humidified atmosphere with 5% CO₂.[5]

-

Compound Treatment: Cells are plated in multi-well plates and treated with varying concentrations of this compound.

-

Induction of Mutant SOD1 Expression: Expression of the mutant SOD1 protein is induced, typically by the removal of doxycycline from the culture medium.

-

Assessment of Cell Viability: After a defined incubation period, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luciferase-based reporter gene assay.

-

Data Analysis: The half-maximal effective concentration (EC₅₀) or effective dose (ED₅₀) is calculated by plotting cell viability against the logarithm of the compound concentration.

Figure 2. Workflow for the cytotoxicity protection assay.

In Vitro ADME Assays

Microsomal Stability Assay:

Objective: To assess the metabolic stability of this compound in the presence of liver microsomes.

Protocol:

-

This compound (typically at a 5 µM concentration) is incubated with human or mouse liver microsomes at 37°C.[6]

-

The reaction is initiated by the addition of NADPH.[6]

-

Aliquots are taken at various time points over a one-hour period.

-

The concentration of the remaining this compound is quantified by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

The half-life (T₁/₂) of the compound is calculated from the rate of its disappearance.

Caco-2 Permeability Assay:

Objective: To evaluate the potential for intestinal absorption of this compound by measuring its permeability across a Caco-2 cell monolayer.

Protocol:

-

Caco-2 cells are cultured on permeable supports until they form a confluent monolayer, differentiating into a model of the intestinal epithelium.

-

This compound is added to the apical (A) side of the monolayer.

-

Samples are collected from the basolateral (B) side at various time points.

-

The concentration of this compound in the basolateral samples is quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) from A to B is calculated.

Conclusion

This compound demonstrates potent in vitro activity in protecting neuronal cells from mutant SOD1-induced cytotoxicity. Its mechanism of action is linked to the activation of the proteasome, a key cellular component for maintaining protein homeostasis. The compound exhibits moderate metabolic stability and high permeability in in vitro ADME models, suggesting favorable drug-like properties. Further investigation into its precise molecular interactions with the proteasome and the significance of its mGluR5 antagonism will be crucial for its continued development as a therapeutic agent for neurodegenerative diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Advances in Proteasome Enhancement by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US9809556B2 - Treatment of amyotrophic lateral sclerosis - Google Patents [patents.google.com]

- 6. ADME-Guided Design and Synthesis of Aryloxanyl Pyrazolone Derivatives to Block Mutant Superoxide Dismutase 1 (SOD1) Cytotoxicity and Protein Aggregation: Potential Application for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

CMB-087229: An In-Depth Technical Guide on In Vitro Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMB-087229 is a pyrazolone-containing small molecule that has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS).[1][2][3] Its primary mechanism of action is believed to be the activation of the proteasome, a critical cellular machinery responsible for degrading misfolded and aggregated proteins, which are hallmarks of many neurodegenerative conditions.[1][4] This technical guide provides a comprehensive overview of the in vitro activity of this compound, including its potency, metabolic stability, and the experimental protocols used for its evaluation.

Core In Vitro Activity Data

The in vitro efficacy of this compound has been primarily assessed through cytotoxicity protection assays and ADME (Absorption, Distribution, Metabolism, and Excretion) studies. The key quantitative data is summarized in the tables below.

Table 1: Potency of this compound in Cytotoxicity Protection Assays

| Assay | Cell Line | Parameter | Value (nM) | Reference |

| Mutant SOD1-Induced Cytotoxicity Protection | PC12 | ED₅₀ | 74 | [5] |

| Mutant SOD1-Induced Cytotoxicity Protection | PC12 | EC₅₀ | 67 | [2][3][6][7] |

Table 2: In Vitro ADME Properties of this compound

| Assay | System | Parameter | Value | Reference |

| Metabolic Stability | Human Microsomes | T₁/₂ | 93 minutes | [5] |

| Metabolic Stability | Mouse Microsomes | T₁/₂ | 36 minutes | [5] |

| Permeability | Caco-2 | A -> B | 37 x 10⁻⁶ cm/s | [5] |

| G Protein-Coupled Receptor Antagonism | % Inhibition @ 10 µM | ~65% (mGluR5) | [4][8] |

Mechanism of Action: Proteasome Activation

This compound has been identified as a small molecule activator of the proteasome.[1] The proteasome is a multi-subunit protein complex responsible for the degradation of ubiquitinated proteins. In neurodegenerative diseases like ALS, the accumulation of misfolded protein aggregates, such as mutant superoxide dismutase 1 (SOD1), can impair proteasome function, leading to cellular toxicity.[1][8] By enhancing proteasome activity, this compound is thought to promote the clearance of these toxic protein aggregates, thereby protecting neurons from cytotoxicity.[1][6] Affinity pull-down experiments have confirmed that this compound associates with the proteasome, although the precise mechanism of its regulatory action is still under investigation.[1]

Further mechanistic studies have revealed that this compound can also act as an antagonist of the metabotropic glutamate receptor 5 (mGluR5).[4][8] However, it is not yet clear if this activity is directly linked to its neuroprotective effects observed in the context of proteasome activation.[8]

Figure 1. Proposed mechanism of action for this compound.

Experimental Protocols

Mutant SOD1-Induced Cytotoxicity Protection Assay

This assay is a key method for evaluating the neuroprotective potential of compounds like this compound.

Objective: To determine the ability of a compound to protect neuronal cells from the cytotoxic effects of mutant SOD1 protein aggregation.

Cell Line: PC12 cells engineered to express the G93A mutant of human SOD1.[5]

Protocol:

-

Cell Culture: PC12 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% horse serum, 0.1 µg/ml Nerve Growth Factor (NGF), and 0.1 µg/ml doxycycline. Cells are incubated at 37°C in a humidified atmosphere with 5% CO₂.[5]

-

Compound Treatment: Cells are plated in multi-well plates and treated with varying concentrations of this compound.

-

Induction of Mutant SOD1 Expression: Expression of the mutant SOD1 protein is induced, typically by the removal of doxycycline from the culture medium.

-

Assessment of Cell Viability: After a defined incubation period, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luciferase-based reporter gene assay.

-

Data Analysis: The half-maximal effective concentration (EC₅₀) or effective dose (ED₅₀) is calculated by plotting cell viability against the logarithm of the compound concentration.

Figure 2. Workflow for the cytotoxicity protection assay.

In Vitro ADME Assays

Microsomal Stability Assay:

Objective: To assess the metabolic stability of this compound in the presence of liver microsomes.

Protocol:

-

This compound (typically at a 5 µM concentration) is incubated with human or mouse liver microsomes at 37°C.[6]

-

The reaction is initiated by the addition of NADPH.[6]

-

Aliquots are taken at various time points over a one-hour period.

-

The concentration of the remaining this compound is quantified by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

The half-life (T₁/₂) of the compound is calculated from the rate of its disappearance.

Caco-2 Permeability Assay:

Objective: To evaluate the potential for intestinal absorption of this compound by measuring its permeability across a Caco-2 cell monolayer.

Protocol:

-

Caco-2 cells are cultured on permeable supports until they form a confluent monolayer, differentiating into a model of the intestinal epithelium.

-

This compound is added to the apical (A) side of the monolayer.

-

Samples are collected from the basolateral (B) side at various time points.

-

The concentration of this compound in the basolateral samples is quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) from A to B is calculated.

Conclusion

This compound demonstrates potent in vitro activity in protecting neuronal cells from mutant SOD1-induced cytotoxicity. Its mechanism of action is linked to the activation of the proteasome, a key cellular component for maintaining protein homeostasis. The compound exhibits moderate metabolic stability and high permeability in in vitro ADME models, suggesting favorable drug-like properties. Further investigation into its precise molecular interactions with the proteasome and the significance of its mGluR5 antagonism will be crucial for its continued development as a therapeutic agent for neurodegenerative diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Advances in Proteasome Enhancement by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US9809556B2 - Treatment of amyotrophic lateral sclerosis - Google Patents [patents.google.com]

- 6. ADME-Guided Design and Synthesis of Aryloxanyl Pyrazolone Derivatives to Block Mutant Superoxide Dismutase 1 (SOD1) Cytotoxicity and Protein Aggregation: Potential Application for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unraveling the Cellular Mechanisms of CMB-087229: A Review of Preclinical Evidence

For Immediate Release

[City, State] – [Date] – A comprehensive review of available preclinical data on CMB-087229, a potential therapeutic agent for neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS), reveals its primary mechanism of action is likely centered on the modulation of protein aggregation pathways. While detailed, publicly available studies on its specific interactions with cell signaling cascades are limited, initial patent filings provide a foundational understanding of its intended biological effects.

Core Therapeutic Hypothesis: Inhibition of Protein Aggregation

This compound is positioned as a compound designed to combat the pathological hallmark of many neurodegenerative diseases: the abnormal aggregation of proteins. The foundational hypothesis for its therapeutic efficacy lies in its ability to prevent the formation of these protein clumps or to mitigate their cytotoxic effects. In the context of ALS, this would primarily involve targeting the aggregation of proteins such as Superoxide Dismutase 1 (SOD1).

While the precise molecular targets of this compound have not been extensively disclosed in peer-reviewed literature, the proposed mechanism suggests an interaction with key intermediates in the protein misfolding and aggregation cascade. This could involve stabilizing native protein conformations, interfering with the nucleation of protein aggregates, or promoting the clearance of misfolded proteins through cellular quality control mechanisms like the ubiquitin-proteasome system or autophagy.

Preclinical Evidence and Inferred Signaling Interactions

The principal evidence for the efficacy of this compound comes from a dose-response study in a preclinical model of ALS, the G93A SOD1 transgenic mouse. This study demonstrated a statistically significant extension in the survival of mice treated with this compound. While the specific signaling pathways modulated in this study were not detailed, the outcome suggests an impact on downstream pathways affected by SOD1 aggregation.

Based on the proposed mechanism, the following signaling pathways are likely to be influenced by this compound:

-

Proteostasis and Chaperone-Mediated Folding: By preventing protein aggregation, this compound may alleviate stress on the cellular machinery responsible for maintaining protein homeostasis. This could involve interactions with heat shock proteins (HSPs) and other molecular chaperones that are critical for proper protein folding.

-

Ubiquitin-Proteasome System (UPS) and Autophagy: A reduction in protein aggregates would lessen the burden on the primary cellular protein degradation systems. It is plausible that this compound could directly or indirectly enhance the activity of the UPS or autophagy pathways to clear misfolded proteins.

-

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded proteins is a major trigger of ER stress, leading to the activation of the UPR. By targeting protein aggregation, this compound would be expected to attenuate ER stress and the subsequent activation of pro-apoptotic pathways associated with the UPR.

-

Mitochondrial Function and Oxidative Stress: Protein aggregates are known to impair mitochondrial function and increase the production of reactive oxygen species (ROS). By preventing the formation of these aggregates, this compound may indirectly preserve mitochondrial integrity and reduce oxidative stress, key factors in neuronal cell death in ALS.

Experimental Methodologies

The primary experimental model cited in the evaluation of this compound is the G93A SOD1 transgenic mouse model of ALS. The key methodologies employed in this preclinical study would include:

-

Animal Model: Use of a well-established transgenic mouse line overexpressing a mutant human SOD1 gene (G93A), which develops a progressive motor neuron disease that mimics many features of human ALS.

-

Dose-Response Study: Administration of varying doses of this compound to cohorts of G93A SOD1 mice to determine the effective dose range.

-

Survival Analysis: Monitoring the lifespan of the treated and control mice as the primary endpoint to assess therapeutic efficacy. Statistical analysis, likely using Kaplan-Meier survival curves and log-rank tests, would be employed to determine significance.

-

Behavioral and Motor Function Tests: Assessment of disease progression through standardized tests such as rotarod performance, grip strength, and clinical scoring of motor deficits.

-

Histopathological Analysis: Post-mortem examination of spinal cord and brain tissues to assess motor neuron loss and the extent of protein aggregation. Immunohistochemical staining for markers of protein aggregates (e.g., ubiquitin, p62) and neuronal health would be critical.

Visualizing the Proposed Mechanism

To illustrate the hypothesized role of this compound in the context of cellular signaling, the following diagrams represent the logical flow of its proposed mechanism of action and a typical experimental workflow for its preclinical evaluation.

Caption: Hypothesized mechanism of this compound in mitigating neurodegeneration.

Caption: Preclinical experimental workflow for evaluating this compound in an ALS mouse model.

Future Directions

Further research is required to elucidate the specific molecular interactions of this compound and its precise effects on intracellular signaling pathways. Future studies should aim to identify its direct binding partners and characterize the downstream consequences of this binding on cellular processes such as protein synthesis, degradation, and stress responses. A more detailed understanding of its mechanism of action will be crucial for its continued development as a potential therapeutic for ALS and other neurodegenerative disorders.

Disclaimer: This document is based on a review of publicly available information, primarily from patent literature. The scientific understanding of this compound is still emerging, and further peer-reviewed research is needed to fully characterize its role in cell signaling and its therapeutic potential.

Unraveling the Cellular Mechanisms of CMB-087229: A Review of Preclinical Evidence

For Immediate Release

[City, State] – [Date] – A comprehensive review of available preclinical data on CMB-087229, a potential therapeutic agent for neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS), reveals its primary mechanism of action is likely centered on the modulation of protein aggregation pathways. While detailed, publicly available studies on its specific interactions with cell signaling cascades are limited, initial patent filings provide a foundational understanding of its intended biological effects.

Core Therapeutic Hypothesis: Inhibition of Protein Aggregation

This compound is positioned as a compound designed to combat the pathological hallmark of many neurodegenerative diseases: the abnormal aggregation of proteins. The foundational hypothesis for its therapeutic efficacy lies in its ability to prevent the formation of these protein clumps or to mitigate their cytotoxic effects. In the context of ALS, this would primarily involve targeting the aggregation of proteins such as Superoxide Dismutase 1 (SOD1).

While the precise molecular targets of this compound have not been extensively disclosed in peer-reviewed literature, the proposed mechanism suggests an interaction with key intermediates in the protein misfolding and aggregation cascade. This could involve stabilizing native protein conformations, interfering with the nucleation of protein aggregates, or promoting the clearance of misfolded proteins through cellular quality control mechanisms like the ubiquitin-proteasome system or autophagy.

Preclinical Evidence and Inferred Signaling Interactions

The principal evidence for the efficacy of this compound comes from a dose-response study in a preclinical model of ALS, the G93A SOD1 transgenic mouse. This study demonstrated a statistically significant extension in the survival of mice treated with this compound. While the specific signaling pathways modulated in this study were not detailed, the outcome suggests an impact on downstream pathways affected by SOD1 aggregation.

Based on the proposed mechanism, the following signaling pathways are likely to be influenced by this compound:

-

Proteostasis and Chaperone-Mediated Folding: By preventing protein aggregation, this compound may alleviate stress on the cellular machinery responsible for maintaining protein homeostasis. This could involve interactions with heat shock proteins (HSPs) and other molecular chaperones that are critical for proper protein folding.

-

Ubiquitin-Proteasome System (UPS) and Autophagy: A reduction in protein aggregates would lessen the burden on the primary cellular protein degradation systems. It is plausible that this compound could directly or indirectly enhance the activity of the UPS or autophagy pathways to clear misfolded proteins.

-

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded proteins is a major trigger of ER stress, leading to the activation of the UPR. By targeting protein aggregation, this compound would be expected to attenuate ER stress and the subsequent activation of pro-apoptotic pathways associated with the UPR.

-

Mitochondrial Function and Oxidative Stress: Protein aggregates are known to impair mitochondrial function and increase the production of reactive oxygen species (ROS). By preventing the formation of these aggregates, this compound may indirectly preserve mitochondrial integrity and reduce oxidative stress, key factors in neuronal cell death in ALS.

Experimental Methodologies

The primary experimental model cited in the evaluation of this compound is the G93A SOD1 transgenic mouse model of ALS. The key methodologies employed in this preclinical study would include:

-

Animal Model: Use of a well-established transgenic mouse line overexpressing a mutant human SOD1 gene (G93A), which develops a progressive motor neuron disease that mimics many features of human ALS.

-

Dose-Response Study: Administration of varying doses of this compound to cohorts of G93A SOD1 mice to determine the effective dose range.

-

Survival Analysis: Monitoring the lifespan of the treated and control mice as the primary endpoint to assess therapeutic efficacy. Statistical analysis, likely using Kaplan-Meier survival curves and log-rank tests, would be employed to determine significance.

-

Behavioral and Motor Function Tests: Assessment of disease progression through standardized tests such as rotarod performance, grip strength, and clinical scoring of motor deficits.

-

Histopathological Analysis: Post-mortem examination of spinal cord and brain tissues to assess motor neuron loss and the extent of protein aggregation. Immunohistochemical staining for markers of protein aggregates (e.g., ubiquitin, p62) and neuronal health would be critical.

Visualizing the Proposed Mechanism

To illustrate the hypothesized role of this compound in the context of cellular signaling, the following diagrams represent the logical flow of its proposed mechanism of action and a typical experimental workflow for its preclinical evaluation.

Caption: Hypothesized mechanism of this compound in mitigating neurodegeneration.

Caption: Preclinical experimental workflow for evaluating this compound in an ALS mouse model.

Future Directions

Further research is required to elucidate the specific molecular interactions of this compound and its precise effects on intracellular signaling pathways. Future studies should aim to identify its direct binding partners and characterize the downstream consequences of this binding on cellular processes such as protein synthesis, degradation, and stress responses. A more detailed understanding of its mechanism of action will be crucial for its continued development as a potential therapeutic for ALS and other neurodegenerative disorders.

Disclaimer: This document is based on a review of publicly available information, primarily from patent literature. The scientific understanding of this compound is still emerging, and further peer-reviewed research is needed to fully characterize its role in cell signaling and its therapeutic potential.

CMB-087229 initial pharmacokinetics

An in-depth search for publicly available information on the compound designated CMB-087229 has yielded no results. This suggests that "this compound" is likely an internal, proprietary identifier for a compound that is not in the public domain. Consequently, no data on its pharmacokinetics, experimental protocols, or related signaling pathways are available through public sources.

Therefore, it is not possible to provide the requested in-depth technical guide or whitepaper. The core requirements, including data presentation in tables, detailed experimental protocols, and mandatory visualizations, cannot be fulfilled without the foundational data.

To proceed with this request, the following information would be required:

-

Quantitative Pharmacokinetic Data: This includes, but is not limited to, parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), elimination half-life (t½), volume of distribution (Vd), and clearance (CL) from preclinical or clinical studies.

-

Experimental Protocols: Detailed methodologies for the key experiments conducted to determine the pharmacokinetic profile of this compound. This should encompass study design, subject demographics (species, number), dosing information (route, frequency, vehicle), sample collection procedures, and bioanalytical methods used for quantification.

-

Signaling Pathways or Mechanisms of Action: Any known information about the biological pathways influenced by this compound or the experimental workflows used in its analysis. This information is crucial for creating the requested Graphviz diagrams.

Should this information become available, it would be possible to construct the comprehensive technical guide as per the detailed specifications provided in the prompt.

CMB-087229 initial pharmacokinetics

An in-depth search for publicly available information on the compound designated CMB-087229 has yielded no results. This suggests that "this compound" is likely an internal, proprietary identifier for a compound that is not in the public domain. Consequently, no data on its pharmacokinetics, experimental protocols, or related signaling pathways are available through public sources.

Therefore, it is not possible to provide the requested in-depth technical guide or whitepaper. The core requirements, including data presentation in tables, detailed experimental protocols, and mandatory visualizations, cannot be fulfilled without the foundational data.

To proceed with this request, the following information would be required:

-

Quantitative Pharmacokinetic Data: This includes, but is not limited to, parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), elimination half-life (t½), volume of distribution (Vd), and clearance (CL) from preclinical or clinical studies.

-

Experimental Protocols: Detailed methodologies for the key experiments conducted to determine the pharmacokinetic profile of this compound. This should encompass study design, subject demographics (species, number), dosing information (route, frequency, vehicle), sample collection procedures, and bioanalytical methods used for quantification.

-

Signaling Pathways or Mechanisms of Action: Any known information about the biological pathways influenced by this compound or the experimental workflows used in its analysis. This information is crucial for creating the requested Graphviz diagrams.

Should this information become available, it would be possible to construct the comprehensive technical guide as per the detailed specifications provided in the prompt.

Methodological & Application

CMB-087229 experimental protocol for cell culture

No Information Available for CMB-087229

Comprehensive searches for the experimental compound "this compound" have yielded no specific information regarding its nature, mechanism of action, or any associated cell culture protocols. The provided identifier does not correspond to any publicly available research, clinical trial data, or product information.

This lack of information prevents the creation of the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams.

It is possible that "this compound" is an internal or preclinical designation not yet disclosed in public forums, or that the identifier may contain a typographical error. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal documentation or proprietary databases for details. Without foundational knowledge of the compound's biological target and effects, the generation of accurate and meaningful scientific protocols is not feasible.

CMB-087229 experimental protocol for cell culture

No Information Available for CMB-087229

Comprehensive searches for the experimental compound "this compound" have yielded no specific information regarding its nature, mechanism of action, or any associated cell culture protocols. The provided identifier does not correspond to any publicly available research, clinical trial data, or product information.

This lack of information prevents the creation of the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams.

It is possible that "this compound" is an internal or preclinical designation not yet disclosed in public forums, or that the identifier may contain a typographical error. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal documentation or proprietary databases for details. Without foundational knowledge of the compound's biological target and effects, the generation of accurate and meaningful scientific protocols is not feasible.

Application Notes and Protocols: Preparation of CMB-087229 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions for CMB-087229, a cell-permeable pyrazolone (B3327878) compound with neuroprotective properties.

Introduction

This compound is a potent inhibitor of mutant Cu/Zn SOD1 cytotoxicity, demonstrating neuroprotective effects in models of amyotrophic lateral sclerosis (ALS). It functions by interacting with the 26S proteasome and the chaperone protein TCP-1, leading to enhanced proteasome activity and protection against protein aggregation-induced toxicity. Accurate preparation of stock solutions is critical for achieving reproducible results in in vitro and in vivo experimental settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Appearance | White solid |

| Solubility | DMSO: 50 mg/mL |

| Aqueous: 250 µM | |

| Storage Temperature (Solid) | 2-8°C |

| Primary Target | 26S proteasome (PSMC1 and PSMC4), TCP-1 |

Required Materials

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Stock Solution Preparation Protocol

4.1. Important Considerations:

-

The molecular weight of this compound is batch-specific due to potential variations in water content. Always refer to the certificate of analysis or the vial label for the precise molecular weight of your specific lot.

-

Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

4.2. Step-by-Step Protocol:

-

Equilibrate: Allow the this compound vial to reach room temperature before opening to prevent condensation.

-

Weigh: Carefully weigh the desired amount of this compound powder using an analytical balance.

-

Dissolve: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).

-

Vortex: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

-

Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles.

-

Store: Store the aliquots at -20°C. Stock solutions are reported to be stable for up to 3 months when stored under these conditions.

Example Calculation for a 10 mM Stock Solution

To prepare a 10 mM stock solution of this compound, use the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Example: Assuming a batch-specific molecular weight of 295.14 g/mol and a desired volume of 1 mL:

-

Mass (mg) = 0.010 mol/L x 0.001 L x 295.14 g/mol x 1000 mg/g = 2.95 mg

-

Therefore, dissolve 2.95 mg of this compound in 1 mL of DMSO to create a 10 mM stock solution.

-

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for using this compound and its proposed mechanism of action.

Application Notes and Protocols: Preparation of CMB-087229 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions for CMB-087229, a cell-permeable pyrazolone compound with neuroprotective properties.

Introduction

This compound is a potent inhibitor of mutant Cu/Zn SOD1 cytotoxicity, demonstrating neuroprotective effects in models of amyotrophic lateral sclerosis (ALS). It functions by interacting with the 26S proteasome and the chaperone protein TCP-1, leading to enhanced proteasome activity and protection against protein aggregation-induced toxicity. Accurate preparation of stock solutions is critical for achieving reproducible results in in vitro and in vivo experimental settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Appearance | White solid |

| Solubility | DMSO: 50 mg/mL |

| Aqueous: 250 µM | |

| Storage Temperature (Solid) | 2-8°C |

| Primary Target | 26S proteasome (PSMC1 and PSMC4), TCP-1 |

Required Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Stock Solution Preparation Protocol

4.1. Important Considerations:

-

The molecular weight of this compound is batch-specific due to potential variations in water content. Always refer to the certificate of analysis or the vial label for the precise molecular weight of your specific lot.

-

Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

4.2. Step-by-Step Protocol:

-

Equilibrate: Allow the this compound vial to reach room temperature before opening to prevent condensation.

-

Weigh: Carefully weigh the desired amount of this compound powder using an analytical balance.

-

Dissolve: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).

-

Vortex: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

-

Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles.

-

Store: Store the aliquots at -20°C. Stock solutions are reported to be stable for up to 3 months when stored under these conditions.

Example Calculation for a 10 mM Stock Solution

To prepare a 10 mM stock solution of this compound, use the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Example: Assuming a batch-specific molecular weight of 295.14 g/mol and a desired volume of 1 mL:

-

Mass (mg) = 0.010 mol/L x 0.001 L x 295.14 g/mol x 1000 mg/g = 2.95 mg

-

Therefore, dissolve 2.95 mg of this compound in 1 mL of DMSO to create a 10 mM stock solution.

-

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for using this compound and its proposed mechanism of action.

Application Notes and Protocols for Western Blot Analysis

Note on CMB-087229

Extensive searches for "this compound" did not yield specific information regarding its target, mechanism of action, or established protocols for its use in Western blot analysis. The information provided below is a comprehensive guide to the Western blot technique that can be adapted for a novel compound once its specific biological context is understood. Researchers, scientists, and drug development professionals should use this as a framework for developing a specific protocol for this compound.

Introduction to Western Blotting

Western blotting is a widely used and powerful technique in molecular biology to detect and quantify a specific protein within a complex mixture, such as a cell or tissue lysate.[1][2][3] The method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing for the target protein using specific antibodies.[1][4] This technique can provide qualitative data on the presence and size of a protein and quantitative data on its expression levels.[2]

Experimental Protocols

A successful Western blot requires careful attention to detail at each step of the process.[5] The following protocol provides a general workflow that should be optimized for the specific protein of interest and the primary antibody used.

I. Sample Preparation (Cell Lysate)

The goal of sample preparation is to efficiently extract proteins from cells or tissues while minimizing degradation.[4][5]

-

Cell Lysis:

-

For adherent cells, wash the cell culture dish with ice-cold Tris-buffered saline (TBS) or Phosphate-Buffered Saline (PBS).[6]

-

Aspirate the buffer and add ice-cold lysis buffer (e.g., RIPA buffer) to the dish (approximately 1 mL per 10⁷ cells or 100 mm dish).[6]

-

Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.[6]

-

For suspension cells, centrifuge to pellet the cells, wash with cold PBS, and resuspend the pellet in lysis buffer.

-

-

Homogenization:

-

Centrifugation:

-

Spin the lysate at approximately 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[6]

-

-

Protein Quantification:

-

Sample Preparation for Electrophoresis:

II. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

SDS-PAGE separates proteins based on their molecular weight.[4]

-

Gel Preparation: Select a polyacrylamide gel with a percentage appropriate for the molecular weight of the target protein. A 4-20% gradient gel is suitable for a wide range of protein sizes.[6]

-

Loading: Load equal amounts of protein for each sample into the wells of the gel. Include a molecular weight marker to determine the size of the target protein.[6]

-

Electrophoresis: Run the gel according to the manufacturer's instructions. A typical run might be for 1-2 hours at 100-150V.[6]

III. Protein Transfer

This step involves transferring the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[1][4]

-

Membrane Activation: If using a PVDF membrane, briefly soak it in methanol (B129727) and then in transfer buffer.

-

Sandwich Assembly: Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the gel and the membrane.[6]

-

Transfer: Perform the transfer using a wet or semi-dry transfer system.[1] For a wet transfer, this is typically done at 100V for 1-2 hours or overnight at a lower voltage in a cold room.[6]

-

Transfer Verification: After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.[6]

IV. Immunodetection

-

Blocking: To prevent non-specific antibody binding, incubate the membrane in a blocking buffer for 1 hour at room temperature.[4][6] A common blocking buffer is 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).[7]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer. The dilution and incubation time will depend on the antibody; a common starting point is a 1:1000 dilution for incubation overnight at 4°C with gentle agitation.[7]

-

Washing: Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.[6][7]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody (e.g., anti-mouse IgG if the primary was a mouse monoclonal). A typical dilution is 1:2000 to 1:5000 in blocking buffer for 1 hour at room temperature.[1]

-

Final Washes: Repeat the washing step (IV.3) to remove unbound secondary antibody.[1]

V. Detection and Data Analysis

-

Signal Development: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for the time recommended by the manufacturer (typically 1-5 minutes).[1]

-

Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.[1] It is crucial to ensure the signal is not saturated to allow for accurate quantification.[2][3]

-

Quantitative Analysis: Use image analysis software to measure the band intensity for the protein of interest and a loading control (e.g., a housekeeping protein like GAPDH or β-actin, or total protein normalization).[2] Normalization is essential to correct for variations in protein loading and transfer.[2] For robust quantitative data, it is recommended to use total protein normalization, which is now considered the gold standard.[8]

Data Presentation

Quantitative data from Western blot experiments should be presented clearly to allow for easy comparison between different experimental conditions.

Table 1: Example of Densitometry Analysis of Protein X Expression Following Treatment with this compound

| Treatment Group | Concentration (µM) | Normalized Intensity of Protein X (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |

| Vehicle Control | 0 | 1.00 | 0.12 | 1.0 |

| This compound | 1 | 0.75 | 0.09 | 0.75 |

| This compound | 5 | 0.48 | 0.06 | 0.48 |

| This compound | 10 | 0.23 | 0.04 | 0.23 |

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Caption: Hypothetical signaling pathway showing the potential inhibitory action of this compound.

Caption: A streamlined workflow for Western blot analysis.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Quantitative Western Blot Analysis | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. Quantifying western blots: none more black - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Western Blot Protocol Biotrend [biotrend.com]

- 5. m.youtube.com [m.youtube.com]

- 6. bio-rad.com [bio-rad.com]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Western Blot Analysis

Note on CMB-087229

Extensive searches for "this compound" did not yield specific information regarding its target, mechanism of action, or established protocols for its use in Western blot analysis. The information provided below is a comprehensive guide to the Western blot technique that can be adapted for a novel compound once its specific biological context is understood. Researchers, scientists, and drug development professionals should use this as a framework for developing a specific protocol for this compound.

Introduction to Western Blotting

Western blotting is a widely used and powerful technique in molecular biology to detect and quantify a specific protein within a complex mixture, such as a cell or tissue lysate.[1][2][3] The method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing for the target protein using specific antibodies.[1][4] This technique can provide qualitative data on the presence and size of a protein and quantitative data on its expression levels.[2]

Experimental Protocols

A successful Western blot requires careful attention to detail at each step of the process.[5] The following protocol provides a general workflow that should be optimized for the specific protein of interest and the primary antibody used.

I. Sample Preparation (Cell Lysate)

The goal of sample preparation is to efficiently extract proteins from cells or tissues while minimizing degradation.[4][5]

-

Cell Lysis:

-

For adherent cells, wash the cell culture dish with ice-cold Tris-buffered saline (TBS) or Phosphate-Buffered Saline (PBS).[6]

-

Aspirate the buffer and add ice-cold lysis buffer (e.g., RIPA buffer) to the dish (approximately 1 mL per 10⁷ cells or 100 mm dish).[6]

-

Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.[6]

-

For suspension cells, centrifuge to pellet the cells, wash with cold PBS, and resuspend the pellet in lysis buffer.

-

-

Homogenization:

-

Centrifugation:

-

Spin the lysate at approximately 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[6]

-

-

Protein Quantification:

-

Sample Preparation for Electrophoresis:

II. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

SDS-PAGE separates proteins based on their molecular weight.[4]

-

Gel Preparation: Select a polyacrylamide gel with a percentage appropriate for the molecular weight of the target protein. A 4-20% gradient gel is suitable for a wide range of protein sizes.[6]

-

Loading: Load equal amounts of protein for each sample into the wells of the gel. Include a molecular weight marker to determine the size of the target protein.[6]

-

Electrophoresis: Run the gel according to the manufacturer's instructions. A typical run might be for 1-2 hours at 100-150V.[6]

III. Protein Transfer

This step involves transferring the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[1][4]

-

Membrane Activation: If using a PVDF membrane, briefly soak it in methanol and then in transfer buffer.

-

Sandwich Assembly: Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the gel and the membrane.[6]

-

Transfer: Perform the transfer using a wet or semi-dry transfer system.[1] For a wet transfer, this is typically done at 100V for 1-2 hours or overnight at a lower voltage in a cold room.[6]

-